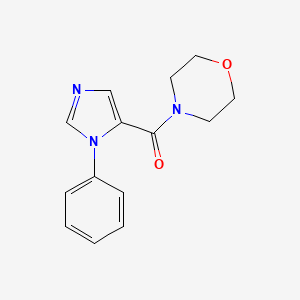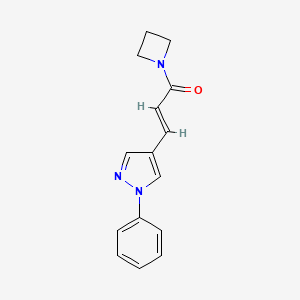
(E)-1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one, also known as AZPP, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (E)-1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which is a mechanism that is often disrupted in cancer cells. In addition, this compound has been shown to inhibit cell migration and invasion, which are processes that are involved in cancer metastasis. In animal models, this compound has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
(E)-1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound also has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for research on (E)-1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In addition, this compound's potential as a material for organic electronic devices could be further explored.
合成法
(E)-1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one can be synthesized through a multistep process that involves the condensation of 1-phenylpyrazol-4-amine and ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form 1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one. The final compound is obtained through the isomerization of the double bond in the propenone moiety.
科学的研究の応用
(E)-1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including inflammation and neurodegenerative disorders. In materials science, this compound has been investigated for its potential applications in the development of organic electronic devices.
特性
IUPAC Name |
(E)-1-(azetidin-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(17-9-4-10-17)8-7-13-11-16-18(12-13)14-5-2-1-3-6-14/h1-3,5-8,11-12H,4,9-10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKADJVOZWXSPN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C=CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(=O)/C=C/C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

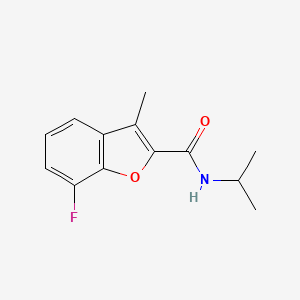
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
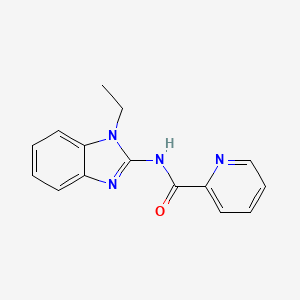
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)

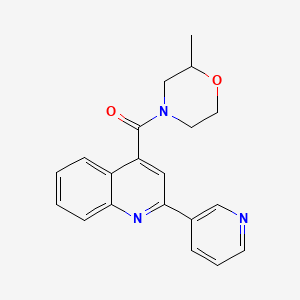
![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)
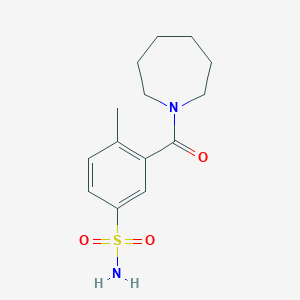
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)
